Cis-Nerolidol, chemically known as cis-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in various plants, contributing to their aroma and flavor. It appears as a pale yellow liquid with a floral scent reminiscent of rose and apple. The molecular formula for cis-Nerolidol is , and it has a boiling point of 276 °C and a flash point exceeding 212 °F . Its unique structure features three double bonds and a hydroxyl group, which contribute to its diverse biological activities.
Research suggests that cis-Nerolidol may possess various biological activities. Studies have shown potential antifungal, antibacterial, and antioxidant properties []. Furthermore, some studies suggest anti-inflammatory and anticancer effects, although more research is needed to understand the underlying mechanisms. The exact mechanism of action for these effects remains under investigation. However, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its potential anti-inflammatory properties could be linked to the modulation of inflammatory signaling pathways [].
Studies suggest that cis-Nerolidol exhibits anti-inflammatory effects. Research has explored its potential in mitigating conditions like inflammatory bowel disease (IBD) and colitis. In vitro and in vivo studies have shown that cis-Nerolidol can suppress the production of pro-inflammatory mediators and improve intestinal barrier function PubMed: .
Research is investigating the potential anti-tumor effects of cis-Nerolidol. Studies have observed its ability to induce cell death in various cancer cell lines, including bladder cancer. The exact mechanisms underlying this activity are still being explored, but cis-Nerolidol appears to target different pathways compared to conventional treatments, offering potential for overcoming resistance PubMed.
Beyond the aforementioned areas, scientific research is exploring the potential applications of cis-Nerolidol in various other fields:
Cis-Nerolidol undergoes several chemical transformations, primarily involving oxidation and hydrolysis. For instance, it can be oxidized to form various metabolites through enzymatic pathways in biological systems . Additionally, it reacts with ozone, leading to the formation of reactive intermediates that can impact environmental processes . The compound can also be involved in metabolic detoxification pathways, where it is converted into polar metabolites that are excreted in urine .
Cis-Nerolidol exhibits significant biological activities, including:
Cis-Nerolidol can be synthesized through several methods:
Cis-Nerolidol has various applications across different fields:
Recent studies have focused on the interaction of cis-Nerolidol with cellular membranes and signaling pathways. It has been shown to increase membrane fluidity, which enhances drug penetration while potentially leading to cell death under certain conditions. The compound's ability to induce endoplasmic reticulum stress is linked to its anticancer effects, affecting various signaling cascades involving calcium ions and mitogen-activated protein kinases (MAPKs) .
Cis-Nerolidol shares structural similarities with several other terpenoids. Here are some comparable compounds:
Cis-Nerolidol is unique due to its potent anticancer activity and ability to induce specific cell death mechanisms not observed in its structural analogs.
cis-Nerolidol, also known as (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol, is a naturally occurring sesquiterpene alcohol that belongs to the class of acyclic sesquiterpenoids [1] [2]. The molecule consists of a 15-carbon skeleton with three double bonds and a tertiary alcohol functional group [3]. The structural complexity of cis-nerolidol arises from its specific stereochemical configuration, which distinguishes it from other nerolidol isomers [4].
The geometric isomerism at the C-6 position is a defining characteristic of cis-nerolidol [1]. This isomerism occurs due to the restricted rotation around the carbon-carbon double bond at the C-6 position, where the double bond adopts a cis (Z) configuration [5]. In the cis configuration, the substituent groups attached to the C-6 double bond are positioned on the same side of the double bond plane [6] [12]. This specific arrangement creates a distinct spatial orientation that influences the molecule's physical and chemical properties [7].
The cis configuration at the C-6 position is denoted in the systematic nomenclature as (6Z), indicating that the higher priority groups (according to the Cahn-Ingold-Prelog priority rules) are on the same side of the double bond [8] [9]. This geometric arrangement contributes significantly to the overall three-dimensional structure of the molecule and affects its interactions with other molecules and biological systems [10].
cis-Nerolidol possesses an asymmetric center at the C-3 position, which is a carbon atom bonded to four different substituent groups, creating a chiral center [10] [11]. This asymmetric carbon atom at C-3 is connected to a hydroxyl group, a vinyl group, a methyl group, and a carbon chain, resulting in potential optical activity [12]. The presence of this chiral center leads to the existence of two enantiomers: (3S,6Z)-nerolidol and (3R,6Z)-nerolidol [27].
The stereochemical configuration at the C-3 position can be designated as either R or S based on the Cahn-Ingold-Prelog sequence rules [13]. The naturally occurring form of cis-nerolidol is predominantly the (3S,6Z)-nerolidol, also referred to as (S)-(+)-cis-nerolidol in some literature [1] [14]. This specific stereochemical arrangement at the C-3 position contributes to the molecule's biological activities and interactions with various receptors and enzymes [10].
cis-Nerolidol and trans-nerolidol differ primarily in the geometric configuration at the C-6 position [9]. While cis-nerolidol features a Z-configuration (cis) at this position, trans-nerolidol exhibits an E-configuration (trans), where the substituent groups are positioned on opposite sides of the double bond plane [8] [9].
This structural difference results in distinct physical and chemical properties between the two isomers [4]. Table 1 summarizes the key structural differences between cis-nerolidol and trans-nerolidol.
Table 1: Structural Comparison of cis-Nerolidol and trans-Nerolidol
Feature | cis-Nerolidol | trans-Nerolidol |
---|---|---|
Systematic Name | (6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
Configuration at C-6 | Z (cis) | E (trans) |
Molecular Shape | More compact due to cis configuration | More extended due to trans configuration |
Retention Time in GC | Shorter retention time | Longer retention time |
The cis configuration in cis-nerolidol results in a more compact molecular shape compared to the more extended conformation of trans-nerolidol [9]. This conformational difference affects various properties, including chromatographic behavior, where cis-nerolidol typically displays shorter retention times than trans-nerolidol regardless of the type of gas chromatography or liquid chromatography column used [9] [4].
Additionally, the different spatial arrangements influence the molecules' interactions with biological receptors, potentially leading to variations in their biological activities and sensory properties [10] [5].
cis-Nerolidol has the molecular formula C₁₅H₂₆O, consistent with its classification as a sesquiterpene alcohol [1] [2]. The molecular weight of cis-nerolidol is 222.37 g/mol, calculated based on the atomic weights of its constituent elements: 15 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom [13] [2].
The structural formula can be represented in various notations, including SMILES (Simplified Molecular Input Line Entry System) notation: CC(C)=CCCC(C)=C/CCC(C)(O)C=C, which captures the connectivity and stereochemistry of the molecule [2] [14]. The InChI (International Chemical Identifier) key for cis-nerolidol is FQTLCLSUCSAZDY-KAMYIIQDSA-N, providing a standardized digital representation of the chemical structure [25].
The physical state of cis-nerolidol at room temperature is a colorless to pale yellow liquid with a faint floral odor reminiscent of rose and apple [13] [23]. The boiling point of cis-nerolidol varies depending on the pressure conditions. At standard atmospheric pressure (760 mmHg), the boiling point is approximately 276°C [39]. Under reduced pressure conditions, the boiling point decreases significantly: at 1 mmHg, it boils at approximately 114°C, and at 0.1 mmHg, the boiling point is around 70°C [13] [14].
The melting point of cis-nerolidol is notably low. Experimental determinations have reported values ranging from -75°C to -98°C, indicating its liquid state across a wide temperature range [17] [39]. This low melting point is consistent with its acyclic structure and the presence of multiple double bonds, which typically hinder efficient molecular packing in the solid state [13].
cis-Nerolidol exhibits limited solubility in water, with reported values of approximately 0.014 g/L or 1.532 mg/L at 25°C [23] [37]. This poor water solubility is expected given its predominantly hydrocarbon structure with only one polar hydroxyl group [36]. In contrast, cis-nerolidol is readily soluble in various organic solvents, including alcohols, chloroform, dichloromethane, ethyl acetate, acetone, and oils, reflecting its lipophilic nature [15] [37].
The octanol-water partition coefficient (log P) of cis-nerolidol has been determined to be approximately 4.4, indicating its strong preference for lipid phases over aqueous environments [13] [39]. This high partition coefficient value is consistent with its classification as a lipophilic compound and explains its tendency to accumulate in lipid-rich tissues and membranes in biological systems [41]. The calculated water solubility (log10ws) has been reported as -5.04 using the Crippen method, further confirming its poor water solubility [41].
The density of cis-nerolidol at 20°C is approximately 0.876 g/mL, slightly less than that of water [2] [13]. Some sources report a slightly lower density of 0.869 g/cm³, which may reflect variations in measurement conditions or sample purity [39]. The specific gravity (relative density compared to water at 20°C) is reported to be 0.88 [37].
The refractive index (nD) of cis-nerolidol at 20°C is approximately 1.478-1.483 [17] [16]. This optical property is useful for identity confirmation and purity assessment in analytical settings [16]. The refractive index, along with other physical constants such as density and optical rotation, serves as an important parameter for characterizing and authenticating cis-nerolidol samples [13] [16].
Mass spectrometry provides valuable structural information about cis-nerolidol through its characteristic fragmentation patterns [20]. In electron ionization mass spectrometry (EI-MS), cis-nerolidol exhibits a molecular ion peak at m/z 222, corresponding to its molecular weight [20] [21]. However, this molecular ion peak is often of low intensity due to the facile fragmentation of the molecule [21].
The fragmentation of cis-nerolidol follows patterns typical of sesquiterpene alcohols, with prominent fragment ions observed at m/z 161 and m/z 93, which are considered characteristic ions for monitoring this compound in selected ion monitoring (SIM) mode [21] [22]. The ion at m/z 161 results from the loss of a vinyl radical (CH₂=CH- ) from the molecular ion, while the ion at m/z 93 is a common fragment observed in many terpenes [21].
Additional significant fragment ions in the mass spectrum of cis-nerolidol include peaks at m/z 69, m/z 81, and m/z 107, which arise from various cleavage patterns of the carbon skeleton [20]. When analyzed using atmospheric pressure chemical ionization (APCI), cis-nerolidol fragments to produce the m/z 137 ion, which can yield the same product ions after collision-induced dissociation as certain monoterpenes [22].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural features of cis-nerolidol [24]. The ¹H NMR spectrum of cis-nerolidol displays characteristic signals that confirm its structural elements and stereochemical configuration [24] [26].
In the ¹H NMR spectrum, the vinyl protons of the terminal double bond appear as multiplets at approximately δ 5.0-6.0 ppm [24]. The proton attached to the carbon adjacent to the hydroxyl group (C-3) produces a signal at around δ 1.5-2.0 ppm [26]. The methyl groups attached to double bonds typically show signals at δ 1.6-1.7 ppm, while the methyl group attached to the carbon bearing the hydroxyl group appears as a singlet at approximately δ 1.3 ppm [24] [26].
The ¹³C NMR spectrum of cis-nerolidol exhibits signals for all 15 carbon atoms, with characteristic chemical shifts for the sp² carbons of the double bonds (δ 120-140 ppm), the quaternary carbon bearing the hydroxyl group (δ 70-75 ppm), and the methyl carbons (δ 15-30 ppm) [24]. The specific chemical shift values and coupling patterns in the NMR spectra provide definitive confirmation of the cis configuration at the C-6 position and the stereochemistry at the C-3 position [26].
Infrared (IR) spectroscopy reveals the functional groups present in cis-nerolidol through characteristic absorption bands [25] [30]. The IR spectrum of cis-nerolidol displays several distinctive features that correspond to its structural elements [25].
A broad absorption band in the region of 3200-3500 cm⁻¹ is attributed to the O-H stretching vibration of the tertiary alcohol group [30] [31]. The intensity and breadth of this band can vary depending on the concentration and hydrogen bonding interactions [31]. In the absence of hydrogen bonding, this band would appear as a sharper peak at around 3600-3650 cm⁻¹ [35].
The C=C stretching vibrations of the three double bonds in cis-nerolidol produce absorption bands in the region of 1620-1680 cm⁻¹ [30] [34]. The C-H stretching vibrations of the vinyl groups (=C-H) appear at higher frequencies (3000-3100 cm⁻¹) compared to the C-H stretching of the alkyl groups (2800-3000 cm⁻¹) [34].
The C-O stretching vibration of the tertiary alcohol group typically appears in the region of 1150-1200 cm⁻¹, which is at a higher frequency compared to primary and secondary alcohols due to the tertiary nature of the hydroxyl group [31] [35]. Additional characteristic bands include C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) and out-of-plane bending vibrations of the =C-H bonds, which can provide information about the substitution pattern of the double bonds [30] [33].
Irritant;Environmental Hazard